3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-
Description
This compound (CAS: 68877-62-3; synonyms listed in ) is a highly substituted 3-pyridinecarbonitrile derivative featuring an azo linkage (-N=N-) and multiple functional groups, including cyano (-CN), nitro (-NO₂), amino (-NH₂), and a 4-hydroxybutoxypropyl side chain. Its structural complexity suggests applications in dye chemistry or pharmaceutical intermediates, as azo compounds are widely used in dyes and bioactive molecules .
Properties
CAS No. |
77737-04-3 |
|---|---|
Molecular Formula |
C21H24N8O4 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-amino-5-[(2-cyano-4-nitrophenyl)diazenyl]-6-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C21H24N8O4/c1-14-17(13-23)20(24)26-21(25-7-4-10-33-9-3-2-8-30)19(14)28-27-18-6-5-16(29(31)32)11-15(18)12-22/h5-6,11,30H,2-4,7-10H2,1H3,(H3,24,25,26) |
InChI Key |
HUIWEWMNRIAEOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)NCCCOCCCCO)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- typically involves multiple steps. The starting materials often include pyridine derivatives and various reagents to introduce the functional groups. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group may yield corresponding amines, while oxidation of the nitro group may yield different nitrogen-containing compounds.
Scientific Research Applications
3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various biochemical interactions, potentially affecting cellular processes and signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous 3-pyridinecarbonitrile derivatives, focusing on structural features, applications, and physicochemical properties.
Azo-Linked Pyridinecarbonitriles
Key Findings :
- The target compound’s 4-hydroxybutoxypropyl side chain distinguishes it from others in this group, likely improving solubility in polar solvents compared to methoxy or chloro substituents .
Bioactive Pyridinecarbonitriles
Key Findings :
- Unlike vasoactive derivatives from Abou-Seri et al., the target compound lacks benzimidazole or alkoxy groups critical for receptor binding .
Physicochemical and Environmental Properties
Key Findings :
- The target compound’s environmental fate remains unstudied, but its structural complexity and nitro groups suggest slower degradation compared to simpler 3-cyanopyridine .
- High soil mobility (inferred from polar side chains) may increase groundwater contamination risks .
Biological Activity
3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- is a complex organic compound with significant biological activity. This compound is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its pharmacological properties.
- Molecular Formula : C27H28N8O5
- Molecular Weight : 544.56 g/mol
- Boiling Point : Approximately 838.6 °C (predicted)
- Density : 1.31 g/cm³ (predicted)
- pKa : 14.39 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C27H28N8O5 |
| Molecular Weight | 544.56 g/mol |
| Boiling Point | 838.6 °C |
| Density | 1.31 g/cm³ |
| pKa | 14.39 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the cyano and nitrophenyl groups enhances its reactivity and binding affinity towards these targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.
Case Study: Anticancer Effects
In a study conducted on human cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, suggesting its effectiveness as a chemotherapeutic agent. The IC50 values for different cancer cell lines were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 10 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro assays revealed that it exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study assessing the antimicrobial activity showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Toxicity Studies
Toxicological assessments indicate that while the compound exhibits promising biological activities, it is essential to evaluate its safety profile comprehensively. Preliminary studies suggest moderate toxicity at higher concentrations, necessitating further investigation into its pharmacokinetics and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
